

Compound of Interest

Compound Name: (R)-1-((R)-1-benzylpiperazin-2-yl)ethan-1-ol
CAS No.: 249611-13-0
Cat. No.: B3119303

When docking BZP ligands, the algorithm's ability to handle basic nitrogen protonation, dynamic ring conformations, and deep binding pockets (such as distinct thermodynamic profiles[4]).

Table 1: Comparative Analysis of Docking Platforms for Benzylpiperazine Ligands

Feature / Metric	AutoDock Vina
Search Algorithm	Iterated Local Search / Lamarckian Genetic Algorithm[4]
Scoring Function	Empirical + Knowledge-based
Handling of Piperazine Nitrogen	Manual: Requires pre-calculation of protonation states (pH 7)
Average RMSD vs. Co-crystal	1.8 - 2.2 Å
Computational Cost	Low (~1-2 mins per ligand)
Optimal BZP Application	High-throughput virtual screening of large BZP combinatoria

Experimental Insight: Data indicates that Glide's Extra Precision (XP) mode excels at penalizing unphysical desolvation events, which is critical for the

The Causality Behind Experimental Choices

To transition from software operation to scientific mastery, researchers must understand the why behind each parameter adjustment when docking BZP

- Protonation State of the Piperazine Ring: The secondary or tertiary amines in the piperazine ring typically possess a pKa of 8.0–9.0, meaning they (CAS)[5][6]. Docking a neutral SMILES string will result in artificial poses and false-negative binding scores.
- Grid Box Dimensions for Dual-Site Binding: BZP derivatives designed for Alzheimer's disease act as MTDLs that span both the CAS and the Peripl interactions with Trp286, while the piperazine core anchors in the CAS[6].
- Treatment of Structural Waters: While most solvent molecules are stripped during protein preparation, specific conserved water molecules mediate

Self-Validating Experimental Protocol

The following methodology establishes a closed-loop, self-validating system for docking BZP derivatives. If any checkpoint fails, the protocol halts, pr

Step 1: Ligand Preparation & Conformational Search

- Import 2D structures of BZP derivatives into the preparation suite (e.g., LigPrep or OpenBabel).
- Generate 3D conformations and assign protonation states at pH 7.4 ± 0.5.

- Self-Validating Checkpoint 1: Inspect the output structures. The protocol is only valid if the piperazine nitrogen atoms correctly bear a +1 formal charge.

Step 2: Protein Preparation & Optimization

- Download a high-resolution co-crystal structure of the target (e.g., human AChE, PDB ID: 4EY7).
- Remove non-catalytic water molecules, add missing hydrogen atoms, and assign bond orders.
- Optimize the hydrogen-bond network using standard pKa values for amino acids at pH 7.4.
- Self-Validating Checkpoint 2: Perform a Ramachandran plot analysis. The preparation is valid only if >95% of residues fall within the favored region.

Step 3: Grid Generation & Self-Docking Validation

- Define the receptor grid centered on the native co-crystallized ligand, ensuring dimensions cover both the CAS and PAS (approx. 25 Å³).
- Extract the native ligand and re-dock it into the generated grid using the chosen software (AutoDock or Glide).
- Self-Validating Checkpoint 3 (Critical): Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

Step 4: Production Docking & Consensus Scoring

- Dock the prepared BZP library into the validated grid.
- Extract the top 5 poses per ligand based on the lowest binding free energy (ΔG in kcal/mol)[9].
- Filter poses based on pharmacophore matching: discard any pose that lacks the fundamental cation- π interaction with the target's primary anchoring site.

Step 5: Molecular Dynamics (MD) Post-Validation

- Solvate the best-docked BZP-protein complex in an explicit water box (TIP3P) and neutralize with counter-ions.
- Run a 100 ns MD simulation to assess the temporal stability of the docked pose[1][7].
- Self-Validating Checkpoint 4: Analyze the ligand RMSD trajectory. A valid lead compound must reach equilibration (plateau) within the first 20 ns and maintain stability thereafter.

Workflow Visualization

Computational docking and validation workflow for benzylpiperazine ligands.

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